molecular formula C11H9NO3 B7817614 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 35975-55-4

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7817614
CAS No.: 35975-55-4
M. Wt: 203.19 g/mol
InChI Key: YZLHMOMDUOBOBJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with significant importance in medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The quinoline scaffold is a privileged structure in drug discovery, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the use of methyl malonyl chloride in the presence of triethylamine, leading to the formation of the quinoline ring . Another approach involves the use of monoethyl malonate with N,N’-dicyclohexylcarbodiimide as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods focus on optimizing yields and purity while minimizing the use of hazardous reagents. Green chemistry principles are increasingly being applied to develop environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinolines .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHMOMDUOBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252271
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-55-4, 130064-09-4
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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